molecular formula C20H19N3OS2 B2624621 2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 923499-52-9

2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide

Cat. No. B2624621
CAS RN: 923499-52-9
M. Wt: 381.51
InChI Key: XVRVAKYXQMAYQH-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBT and has been found to have a wide range of biological activities, making it a promising candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of IBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that IBT can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. IBT has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
IBT has been found to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that IBT can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. IBT has also been found to arrest the cell cycle at the G1 phase, which can prevent the proliferation of cancer cells. In addition, IBT has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

IBT has several advantages for lab experiments, including its relatively simple synthesis method, its broad-spectrum biological activities, and its potential as a drug candidate. However, there are also some limitations to using IBT in lab experiments. IBT is relatively insoluble in water, which can make it difficult to use in certain assays. In addition, IBT has not yet been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on IBT. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its potential as a drug candidate. Additionally, IBT could be used as a starting point for the development of new compounds with improved biological activities and pharmacokinetic properties. Finally, IBT could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of IBT involves the condensation of 4-isopropylbenzaldehyde with 2-aminothiazole in the presence of acetic anhydride to yield 2-(4-isopropylphenyl)-N-(2-thiazolyl)acetamide. This intermediate is then reacted with 7-methylbenzo[1,2-d:4,3-d']bis(thiazole) in the presence of trifluoroacetic acid to yield IBT. The overall synthesis method is relatively simple and can be performed in a few steps.

Scientific Research Applications

IBT has been found to have various biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. Studies have shown that IBT can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. IBT has also been found to have antifungal activity against Candida albicans and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In addition, IBT has been found to have antiviral activity against the Zika virus and the hepatitis C virus.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-11(2)14-6-4-13(5-7-14)10-17(24)23-20-22-16-9-8-15-18(19(16)26-20)25-12(3)21-15/h4-9,11H,10H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVAKYXQMAYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide

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